Benzo[e]pyrrolo[2,1-c][1,2,4]triazine
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Overview
Description
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine is a heterocyclic compound that features a fused ring system containing a benzene ring, a pyrrole ring, and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[e]pyrrolo[2,1-c][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of α-diazopyrroles with enamines at room temperature, resulting in the formation of pyrrolo[2,1-c][1,2,4]triazines . Another approach includes the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by a series of reactions to construct the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach has been developed to produce the compound in kilogram quantities .
Chemical Reactions Analysis
Types of Reactions
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[e]pyrrolo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit kinases involved in cancer cell proliferation by binding to the ATP-binding site of the enzyme, thereby blocking its activity . Additionally, the compound can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Benzo[e]pyrrolo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as pyrrolo[2,1-f][1,2,4]triazine and pyrazolo[4,3-e][1,2,4]triazine . These compounds share similar structural features but differ in their biological activities and chemical properties. For instance, pyrrolo[2,1-f][1,2,4]triazine is known for its kinase inhibitory activity, while pyrazolo[4,3-e][1,2,4]triazine exhibits anticancer properties .
List of Similar Compounds
- Pyrrolo[2,1-f][1,2,4]triazine
- Pyrazolo[4,3-e][1,2,4]triazine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine
Properties
Molecular Formula |
C10H7N3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
pyrrolo[2,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C10H7N3/c1-2-5-9-8(4-1)11-12-10-6-3-7-13(9)10/h1-7H |
InChI Key |
MNBMEPCBWHCISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NC3=CC=CN23 |
Origin of Product |
United States |
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